(R)-tert-Butyl 3-methylpyrrolidine-1-carboxylate

Selective Estrogen Receptor Degrader (SERD) Breast Cancer Chiral Drug Design

(R)-tert-Butyl 3-methylpyrrolidine-1-carboxylate (CAS 1289689-32-2), also known as (R)-1-Boc-3-methylpyrrolidine, is a chiral N-Boc-protected pyrrolidine derivative (C₁₀H₁₉NO₂, MW 185.26) that serves as a versatile enantiopure building block in medicinal chemistry. This compound features a defined (R)-configuration at the 3-position of the pyrrolidine ring, distinguishing it from the (S)-enantiomer (CAS 1821785-68-5) and the racemic mixture (CAS 1256818-37-7).

Molecular Formula C10H19NO2
Molecular Weight 185.26
CAS No. 1289689-32-2
Cat. No. B3320981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-tert-Butyl 3-methylpyrrolidine-1-carboxylate
CAS1289689-32-2
Molecular FormulaC10H19NO2
Molecular Weight185.26
Structural Identifiers
SMILESCC1CCN(C1)C(=O)OC(C)(C)C
InChIInChI=1S/C10H19NO2/c1-8-5-6-11(7-8)9(12)13-10(2,3)4/h8H,5-7H2,1-4H3/t8-/m1/s1
InChIKeyJQXFBJIDTLTFNU-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy (R)-tert-Butyl 3-methylpyrrolidine-1-carboxylate (CAS 1289689-32-2): Chiral Pyrrolidine Building Block for Pharmaceutical R&D


(R)-tert-Butyl 3-methylpyrrolidine-1-carboxylate (CAS 1289689-32-2), also known as (R)-1-Boc-3-methylpyrrolidine, is a chiral N-Boc-protected pyrrolidine derivative (C₁₀H₁₉NO₂, MW 185.26) that serves as a versatile enantiopure building block in medicinal chemistry . This compound features a defined (R)-configuration at the 3-position of the pyrrolidine ring, distinguishing it from the (S)-enantiomer (CAS 1821785-68-5) and the racemic mixture (CAS 1256818-37-7) . The Boc (tert-butoxycarbonyl) protecting group enables selective deprotection under mild acidic conditions, allowing the chiral 3-methylpyrrolidine amine to be incorporated into more complex pharmacophores with retention of stereochemical integrity .

Why Generic Substitution Fails for (R)-tert-Butyl 3-methylpyrrolidine-1-carboxylate in Chiral Synthesis


The (R)-3-methylpyrrolidine scaffold imparts a specific three-dimensional orientation that is critical for target binding in downstream drug candidates. In the development of selective estrogen receptor degraders (SERDs) such as OP-1074, the (R)-enantiomer of the 3-methylpyrrolidine moiety is essential for antagonistic activity; the corresponding (S)-enantiomer lacks this pharmacological effect [1]. Substituting the chiral (R)-Boc intermediate with the racemic mixture, the (S)-enantiomer, or an achiral pyrrolidine analog introduces stereochemical uncertainty that can abolish target potency or alter selectivity profiles . Quantitative evidence from published SERD programs demonstrates that the stereochemical identity of the 3-methylpyrrolidine building block directly determines the functional activity of the final compound, making (R)-tert-butyl 3-methylpyrrolidine-1-carboxylate non-interchangeable with its stereoisomers for applications requiring defined (R)-configuration .

Procurement Evidence Guide: Quantified Differentiation of (R)-tert-Butyl 3-methylpyrrolidine-1-carboxylate vs. Closest Analogs


Enantiomer-Dependent ERα Antagonist Potency: (R)-Stereochemistry Is Required for SERD Activity

In the OP-1074 chemical series, compounds containing the (R)-3-methylpyrrolidine moiety exhibit potent, pure antiestrogenic activity as selective estrogen receptor degraders (SERDs). OP-1074, which incorporates the (3R)-3-methylpyrrolidine fragment accessible from (R)-tert-butyl 3-methylpyrrolidine-1-carboxylate, inhibits 17β-estradiol (E2)-stimulated transcriptional activity with IC₅₀ values of 1.6 nM for ERα and 3.2 nM for ERβ . Critically, the specific stereochemistry of the (R)-3-methylpyrrolidine moiety is required to disrupt estrogen receptor alpha helix 12 and confer pure antiestrogenic activity; the (S)-enantiomer does not display the same pharmacological effect [1]. This stereochemistry-activity relationship establishes that procurement of the correct (R)-enantiomer building block is a prerequisite for generating active SERD candidates.

Selective Estrogen Receptor Degrader (SERD) Breast Cancer Chiral Drug Design

Chiral Building Block for PIM Kinase Inhibitor Synthesis: Defined (R)-Configuration Enables Triazolopyridine Drug Candidates

(R)-tert-Butyl 3-methylpyrrolidine-1-carboxylate serves as a chiral intermediate for the preparation of triazolopyridine-based PIM kinase inhibitors . The (R)-configured 3-methylpyrrolidine fragment is incorporated into the inhibitor scaffold to provide defined stereochemistry at a key position interacting with the ATP-binding pocket of PIM kinases. Patent literature (e.g., US 8,889,704 B2) and supplier documentation confirm that the (R)-Boc-protected building block is specifically employed to access triazolopyridine compounds with PIM-1/2/3 inhibitory activity [1]. In contrast, the racemic mixture or the (S)-enantiomer would produce epimeric final compounds requiring chiral separation, reducing synthetic efficiency and complicating structure-activity relationship (SAR) analysis.

PIM Kinase Inhibition Oncology Triazolopyridine Synthesis

Predicted Physicochemical Properties: (R)-Enantiomer vs. Racemate Baseline Comparison

The predicted boiling point of (R)-tert-butyl 3-methylpyrrolidine-1-carboxylate is 234.0±9.0 °C with a predicted density of 0.990±0.06 g/cm³ . While these bulk physicochemical properties are identical to those of the racemic mixture (CAS 1256818-37-7), the key differentiating parameter is the specific optical rotation, which is intrinsic to the single enantiomer. Although a publicly reported experimental [α]D value for this specific compound was not identified in available vendor datasheets, the (R)-configuration is confirmed by the MDL identifier MFCD28133431, which is distinct from the racemate MDL MFCD20275254 . The defined stereochemistry at the 3-position (1 undefined atom stereocenter count = 1 for the racemate, while the (R)-enantiomer has 1 defined atom stereocenter) provides a measurable differentiation via chiral HPLC or polarimetry during incoming quality control.

Physicochemical Characterization Quality Control Chromatographic Method Development

Commercial Purity Benchmarking: (R)-Enantiomer Specification vs. Racemate and (S)-Enantiomer

Commercially available (R)-tert-butyl 3-methylpyrrolidine-1-carboxylate is routinely offered at 98%+ chemical purity from multiple vendors, including Leyan (98%+, Product No. 1149098) and MolCore (NLT 98%, Product No. MC516425) . In comparison, the racemic mixture and the (S)-enantiomer are typically supplied at 95-97% purity . While chemical purity levels are broadly comparable across the three forms, the critical procurement specification for the (R)-enantiomer is enantiomeric excess (ee), which is not explicitly reported in public vendor datasheets but is inferable from the defined stereochemistry and distinct CAS registration. The (R)-enantiomer commands a premium price reflecting its added synthetic value as a single-enantiomer building block, with indicative pricing (e.g., ~¥926/1g from Aladdin for the racemate at 97% purity) serving as a baseline for cost-of-goods comparison .

Procurement Specification Enantiomeric Purity Vendor Qualification

Optimal Procurement and Application Scenarios for (R)-tert-Butyl 3-methylpyrrolidine-1-carboxylate


Synthesis of (R)-Configured Selective Estrogen Receptor Degraders (SERDs)

Medicinal chemistry teams pursuing orally bioavailable SERDs for ERα-positive breast cancer should specify (R)-tert-butyl 3-methylpyrrolidine-1-carboxylate as the chiral building block of choice. As demonstrated by the OP-1074 program, the (R)-3-methylpyrrolidine fragment is essential for disrupting ERα helix 12 and achieving pure antiestrogenic activity (IC₅₀ = 1.6 nM for ERα, 6.3 nM in MCF-7 proliferation) . The Boc-protected intermediate allows convenient incorporation of the chiral amine via N-deprotection and subsequent alkylation or reductive amination, preserving the critical (R)-stereochemistry throughout the synthetic sequence [1]. Procurement of the pre-formed (R)-Boc building block eliminates the need for asymmetric synthesis or chiral resolution of the 3-methylpyrrolidine core.

Construction of PIM Kinase Inhibitor Libraries with Defined Pyrrolidine Stereochemistry

For drug discovery programs targeting PIM-1, PIM-2, or PIM-3 kinases in hematological malignancies, (R)-tert-butyl 3-methylpyrrolidine-1-carboxylate provides a direct entry to stereochemically pure triazolopyridine inhibitor scaffolds . The (R)-configured pyrrolidine fragment is incorporated into the inhibitor core to occupy a specific sub-pocket of the PIM kinase ATP-binding site. Using the enantiopure building block avoids diastereomer formation during fragment coupling, simplifying purification and enabling clear SAR interpretation across compound libraries. Patent US 8,889,704 B2 and related filings exemplify this synthetic strategy [1].

Chiral Pyrrolidine Auxiliary for Asymmetric Synthesis Methodology Development

Academic and industrial groups developing novel asymmetric synthetic methodologies can employ (R)-tert-butyl 3-methylpyrrolidine-1-carboxylate as a chiral auxiliary or chiral pool starting material. The rigid pyrrolidine scaffold provides efficient transfer of chirality in diastereoselective transformations, while the Boc group offers orthogonal protection compatible with a wide range of reaction conditions . The compound's availability at 98%+ purity from multiple vendors ensures reproducible results in methodology studies, and its distinct MDL identifier (MFCD28133431) facilitates unambiguous reporting in experimental sections [1].

Quality Control Reference Standard for Chiral HPLC Method Development

Analytical development laboratories can utilize (R)-tert-butyl 3-methylpyrrolidine-1-carboxylate as an authentic reference standard for developing chiral HPLC or SFC methods to separate the (R)- and (S)-enantiomers of 3-methylpyrrolidine derivatives. The defined stereochemistry, distinct CAS number (1289689-32-2), and measurable specific rotation provide a traceable identity benchmark . When used alongside the racemic mixture (CAS 1256818-37-7), this enantiopure standard enables determination of enantiomeric excess (ee) for in-process control samples during scale-up of chiral pyrrolidine syntheses [1].

Quote Request

Request a Quote for (R)-tert-Butyl 3-methylpyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.